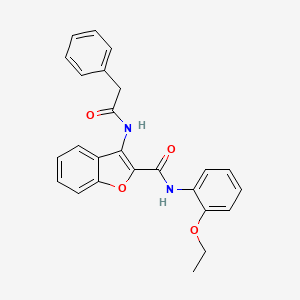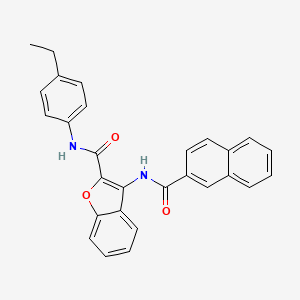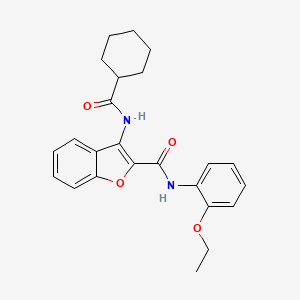
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide, or simply NEP-PFB, is a synthetic compound with a wide range of potential applications in scientific research. This compound has been studied for its ability to modulate physiological and biochemical processes, and has been found to have a number of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
NEP-PFB has a number of potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes involved in energy metabolism, and has been found to have the potential to be used as an inhibitor of the enzyme acetyl-CoA carboxylase. NEP-PFB has also been studied for its ability to modulate the activity of protein kinases, and has been found to be a potent inhibitor of the enzyme protein kinase C. Additionally, NEP-PFB has been studied for its ability to modulate the activity of G-protein coupled receptors, and has been found to be a potent agonist of the G-protein coupled receptor GPR55.
Mécanisme D'action
NEP-PFB is thought to modulate the activity of enzymes, protein kinases, and G-protein coupled receptors by binding to the active sites of these proteins. This binding is thought to cause a conformational change in the proteins, which results in the modulation of their activity.
Biochemical and Physiological Effects
NEP-PFB has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in energy metabolism, protein kinases, and G-protein coupled receptors. Additionally, NEP-PFB has been found to have the potential to modulate the activity of other proteins, including ion channels and transporters. Furthermore, NEP-PFB has been found to have the potential to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
NEP-PFB has a number of advantages and limitations for lab experiments. One advantage of NEP-PFB is its high efficiency of synthesis, with a yield of up to 97%. Additionally, NEP-PFB has been found to be highly stable in aqueous solutions, making it suitable for use in a variety of lab experiments. On the other hand, NEP-PFB has been found to be relatively expensive to synthesize, making it difficult to use in large-scale experiments. Additionally, NEP-PFB has been found to have a relatively low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
Orientations Futures
NEP-PFB has a number of potential future directions. One potential future direction is to further study the biochemical and physiological effects of NEP-PFB. Additionally, further research could be done to determine the potential of NEP-PFB to modulate the activity of other proteins, such as ion channels and transporters. Furthermore, further research could be done to determine the potential of NEP-PFB to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis. Additionally, further research could be done to determine the potential of NEP-PFB to be used as a therapeutic agent. Finally, further research could be done to determine the potential of NEP-PFB to be used in drug development.
Méthodes De Synthèse
NEP-PFB can be synthesized via a two-step process. The first step involves the reaction of 2-ethoxyphenylboronic acid and 4-chloro-2-phenylacetamide in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with 2-bromobenzofuran in the presence of a ruthenium catalyst. This synthesis method has been found to be highly efficient, with a yield of up to 97%.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)31-24)27-22(28)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMQMNCBXQRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490283.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)



![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6490306.png)

![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)

![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)